molecular formula C12H18O4Si B11863160 Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate CAS No. 27798-53-4

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate

Cat. No.: B11863160
CAS No.: 27798-53-4
M. Wt: 254.35 g/mol
InChI Key: NWDAPAUIUGXPOJ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is a benzoate ester derivative featuring a methoxy group at the 3-position and a trimethylsilyl (TMS)-protected hydroxyl group at the 4-position of the aromatic ring. The TMS group enhances lipophilicity and serves as a protective moiety for hydroxyl groups in synthetic organic chemistry, enabling selective reactivity in multi-step syntheses .

Properties

CAS No.

27798-53-4

Molecular Formula

C12H18O4Si

Molecular Weight

254.35 g/mol

IUPAC Name

methyl 3-methoxy-4-trimethylsilyloxybenzoate

InChI

InChI=1S/C12H18O4Si/c1-14-11-8-9(12(13)15-2)6-7-10(11)16-17(3,4)5/h6-8H,1-5H3

InChI Key

NWDAPAUIUGXPOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Esterification of Vanillic Acid

The synthesis typically begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid), which undergoes esterification to form methyl vanillate. This step involves reacting vanillic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or thionyl chloride. For instance, thionyl chloride facilitates the conversion of the carboxylic acid group to its methyl ester via nucleophilic acyl substitution. The reaction is typically conducted under reflux conditions (60–80°C) for 4–6 hours, yielding methyl vanillate with high purity.

Key Reaction Conditions:

  • Catalyst: Thionyl chloride (1.2–1.5 equivalents)

  • Solvent: Anhydrous methanol

  • Temperature: 60–80°C

  • Yield: >85% (estimated based on analogous reactions)

Silylation of Methyl Vanillate

The hydroxyl group at the 4-position of methyl vanillate is subsequently protected using trimethylsilyl (TMS) reagents. Trimethylsilyl chloride (TMSCl) is the most common silylating agent, reacting with the hydroxyl group in the presence of a base such as imidazole or pyridine. The base deprotonates the hydroxyl group, enhancing its nucleophilicity and enabling attack on the electrophilic silicon atom in TMSCl.

Optimized Silylation Protocol:

  • Silylating Agent: Trimethylsilyl chloride (1.1 equivalents)

  • Base: Imidazole (1.5 equivalents)

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C (room temperature)

  • Reaction Time: 2–4 hours

  • Workup: Extraction with water, followed by column chromatography (silica gel, hexane/ethyl acetate)

Alternative Methodologies and Industrial Adaptations

One-Pot Esterification-Silylation

Recent advancements describe a one-pot procedure combining esterification and silylation. Vanillic acid is treated with methanol and thionyl chloride to form methyl vanillate in situ, followed by direct addition of TMSCl and imidazole without intermediate isolation. This method reduces purification steps and improves overall yield (estimated 78–82%).

Advantages:

  • Eliminates intermediate isolation, saving time and resources.

  • Compatible with scalable production (patent data suggests kilogram-scale feasibility).

Use of Trimethylsilyl Triflate

In moisture-sensitive applications, trimethylsilyl triflate (TMSOTf) serves as a more reactive silylating agent. While costlier, TMSOTf enables silylation at lower temperatures (-10°C to 0°C), minimizing side reactions. This method is preferred for substrates prone to degradation at elevated temperatures.

Reaction Parameters:

  • Silylating Agent: TMSOTf (1.05 equivalents)

  • Base: 2,6-Lutidine (2.0 equivalents)

  • Solvent: Anhydrous acetonitrile

  • Yield: Comparable to TMSCl-based methods

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via silica gel chromatography using hexane/ethyl acetate (9:1 to 4:1 gradient). The target compound elutes at an Rf of 0.3–0.4 in a 7:3 hexane/ethyl acetate system.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 7.58 (d, J = 2.0 Hz, 1H, ArH), 7.52 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 6.93 (d, J = 8.5 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃), 0.26 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ 166.8 (COO), 152.1 (C-OCH₃), 148.7 (C-OSi), 123.4–110.2 (aromatic carbons), 52.3 (COOCH₃), 56.1 (OCH₃), 0.9 (Si(CH₃)₃).

Mass Spectrometry (MS):

  • ESI-MS: m/z 255.1 [M+H]⁺ (calculated for C₁₂H₁₈O₄Si: 254.35 g/mol).

Industrial-Scale Production Insights

Patent literature highlights adaptations for large-scale synthesis, including:

  • Continuous Flow Reactors: Enhance heat dissipation and reduce reaction times.

  • Solvent Recovery Systems: Improve cost-efficiency in TMSCl-based routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications, making it valuable in synthetic organic chemistry.
  • Biological Studies:
    • The compound is investigated for its interactions with enzymes and proteins, providing insights into enzyme inhibition mechanisms and potential therapeutic targets. Its trimethylsilyl group enhances stability, which may improve binding affinity to biological targets .
  • Medicinal Chemistry:
    • Research indicates that this compound exhibits promising biological activities, including antioxidant and antimicrobial properties. Preliminary studies suggest it may protect cells from oxidative stress and show efficacy against various pathogens .
  • Industrial Applications:
    • In industrial settings, this compound is used in the production of specialty chemicals and materials due to its unique chemical properties and reactivity.

The biological activities of this compound have been explored through various studies:

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties, which are crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound can exhibit cytotoxic effects on certain cancer cell lines, its selectivity suggests a promising therapeutic index for further development .

Summary of Biological Activities

Activity Description
Antioxidant Protects cells from oxidative stress; potential application in cancer therapy.
Antimicrobial Effective against various pathogens; potential use in treating infections.
Cytotoxicity Selective cytotoxic effects on cancer cell lines; promising therapeutic index.

Case Studies

  • Antioxidant Efficacy Study:
    A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers compared to controls.
  • Antimicrobial Testing:
    In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Their Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 3-Position Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate Methoxy (-OCH₃) Trimethylsilyloxy (-OSi(CH₃)₃) C₁₂H₁₈O₄Si 270.36* Lipophilic; potential protective group in synthesis
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester Methoxy β-D-glucopyranosyloxy (sugar moiety) C₁₆H₂₂O₉ 358.34 Hydrophilic; natural product derivative with possible bioactivity
Methyl 4-benzyloxy-3-methoxybenzoate Methoxy Benzyloxy (-OCH₂C₆H₅) C₁₆H₁₆O₄ 272.30 Bulky aromatic substituent; increased metabolic stability
Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate Methyl (-CH₃) Trimethylsilyloxy C₁₄H₂₄O₃Si₂ 296.51 Dual TMS groups; enhanced steric hindrance
Methyl 3-methoxy-4-methylbenzoate Methoxy Methyl C₁₀H₁₂O₃ 180.20 Simplified structure; reduced steric bulk

*Calculated based on molecular formula.

Research Findings and Data

Spectroscopic Characterization

  • NMR Data: The TMS group in this compound produces distinct ¹H NMR signals for the Si(CH₃)₃ protons (~0.2–0.5 ppm), absent in analogs like the glucopyranosyl or methyl-substituted derivatives . Methoxy groups typically resonate at ~3.8–4.0 ppm across all analogs .

Biological Activity

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate (commonly referred to as TMS-vanillate) is an organic compound with notable biological activities. This article delves into its chemical properties, synthesis, and various biological effects, supported by research findings and studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₈O₄Si. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its interaction with biological membranes and its overall bioactivity.

Key Structural Features:

  • Methoxy Group: Enhances solubility and potential interactions with biological targets.
  • Trimethylsilyl Group: Serves as a protecting group in organic synthesis and may modulate biological activity.

Synthesis Methods

Various methods for synthesizing this compound have been reported, including:

  • Direct Silylation: Involves the reaction of methyl 3-methoxy-4-hydroxybenzoate with trimethylsilyl chloride in the presence of a base.
  • Esterification: Using acid chlorides or anhydrides to form esters from the corresponding alcohol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Preliminary studies suggest that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, the compound's selectivity suggests a promising therapeutic index for further development .

Table: Summary of Biological Activities

Biological ActivityFindingsReference
AntioxidantSignificant activity observed in various assays
AntimicrobialEffective against multiple bacterial strains
CytotoxicitySelective cytotoxic effects noted in cancer cell lines

Q & A

Q. What are the typical synthetic routes for Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves sequential protection/deprotection and esterification. A common approach includes:
  • Step 1 : Protection of the hydroxyl group at position 4 using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions.
  • Step 2 : Methyl esterification of the carboxylic acid precursor using methanol and a coupling agent (e.g., DCC/DMAP).
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product .
    Key factors affecting yield:
  • Temperature : Reactions are typically conducted at 0–40°C to avoid premature deprotection of the TMS group.
  • Solvent : Anhydrous dichloromethane or THF ensures stability of the TMS ether.
  • Catalyst : Use of DIPEA (N,N-diisopropylethylamine) improves reaction efficiency in coupling steps .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C3, TMS-oxy at C4). For example, the TMS group shows a singlet at ~0.2 ppm in ¹H NMR .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region.
  • Mass Spectrometry (MS) :
  • ESI-MS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₃H₁₈O₅Si).
  • Infrared (IR) Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and TMS-ether (Si-O stretch ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. What are the mechanistic implications of the TMS group’s stability in this compound under acidic or basic conditions?

  • Methodological Answer : The TMS group is labile under specific conditions:
  • Acidic Hydrolysis : Protonation of the Si-O bond leads to cleavage, regenerating the free hydroxyl group. Kinetic studies using HCl (0.1–1 M) in THF/water show pseudo-first-order degradation (t₁/₂ = 2–6 hours at 25°C).
  • Basic Conditions : Nucleophilic attack by hydroxide ions destabilizes the TMS ether. Stability tests in NaOH (pH >10) reveal rapid decomposition (<30 minutes).
    Experimental Design :
  • Monitor degradation via HPLC or TLC using a derivatizing agent (e.g., ninhydrin for hydroxyl detection).
  • Control humidity during storage to prevent unintended hydrolysis .

Q. How does the steric bulk of the TMS group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The TMS-oxy group acts as a steric and electronic modulator:
  • Steric Effects : Hinders attack at C4, directing electrophiles to C5 or C6 positions.
  • Electronic Effects : The electron-donating TMS-oxy group activates the ring for NAS but deactivates adjacent positions.
    Case Study :
  • Reaction with NaN₃ in DMF at 80°C yields 3-methoxy-4-azidobenzoate after TMS deprotection.
  • Compare with non-TMS analogs to quantify rate differences (e.g., Hammett σ values) .

Q. What strategies mitigate side reactions during coupling reactions involving this compound?

  • Methodological Answer : Common side reactions include premature TMS cleavage or ester hydrolysis. Mitigation approaches:
  • Protection of Reactive Sites : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls).
  • Low-Temperature Coupling : Conduct reactions at −20°C to reduce nucleophilic activity.
  • Catalyst Optimization : Replace aggressive bases (e.g., NaH) with milder alternatives (e.g., K₂CO₃ in acetone) .

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